molecular formula C7H2Cl2F3NO B14859546 3,5-Dichloro-2,4,6-trifluorobenzamide

3,5-Dichloro-2,4,6-trifluorobenzamide

Cat. No.: B14859546
M. Wt: 243.99 g/mol
InChI Key: VVWZTHWMLWSCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2,4,6-trifluorobenzamide is a polyhalogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at positions 3 and 5, fluorine (F) at positions 2, 4, and 6, and an amide (-CONH₂) functional group. For example, 3,5-dichloro-2,4,6-trifluorobenzonitrile has a molecular formula of C₇Cl₂F₃N, an average molecular mass of 225.978 g/mol, and a ChemSpider ID of 9768545 . The amide variant’s reactivity and applications are likely influenced by its polar functional group, distinguishing it from nitrile or trichloromethyl analogs.

Properties

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzamide

InChI

InChI=1S/C7H2Cl2F3NO/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H2,13,14)

InChI Key

VVWZTHWMLWSCTJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzamide typically involves the reaction of 3,5-dichloro-2,4,6-trifluorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride+NH3This compound+HCl\text{3,5-Dichloro-2,4,6-trifluorobenzoyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride+NH3​→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4,6-trifluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

3,5-Dichloro-2,4,6-trifluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4,6-trifluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

3,5-Dichloro-2,4,6-trifluorobenzonitrile

  • Molecular Formula : C₇Cl₂F₃N
  • Molecular Weight : 225.978 g/mol
  • Key Properties : The nitrile (-CN) group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. This compound is used as an intermediate in agrochemical synthesis .

3,5-Dichloro-2,4,6-trifluorobenzotrichloride

  • Molecular Formula : C₇Cl₅F₃
  • Molecular Weight : 318.34 g/mol
  • Key Properties : The trichloromethyl (-CCl₃) substituent increases lipophilicity and thermal stability. Predicted density: 1.795 g/cm³; boiling point: 271.6°C .

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

  • Molecular Formula : C₇Cl₂F₆ (CAS 4284-10-0)
  • Applications : Marketed as a specialty chemical with applications in pharmaceuticals and materials science. Its trifluoromethyl (-CF₃) group imparts high electronegativity and resistance to metabolic degradation .

Heterocyclic Analogs

3,5-Dichloro-2,4,6-trifluoropyridine

  • Molecular Formula : C₅Cl₂F₃N
  • Molecular Weight : 201.961 g/mol
  • Key Properties : The pyridine ring’s nitrogen atom alters electronic distribution, enabling participation in coordination chemistry. Used in synthesizing fluorinated agrochemicals and pharmaceuticals .

Benzamide Derivatives in Agrochemicals

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Applications : A benzamide-based insect growth regulator targeting chitin synthesis. Demonstrates how chloro/fluoro substitution enhances bioactivity and environmental persistence .

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Applications : A veterinary acaricide. The pyridinyloxy and benzamide groups synergize to improve target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications/Properties References
3,5-Dichloro-2,4,6-trifluorobenzamide C₇Cl₂F₃NO ~242.0 (estimated) Amide (-CONH₂) Hypothesized agrochemical intermediate
3,5-Dichloro-2,4,6-trifluorobenzonitrile C₇Cl₂F₃N 225.978 Nitrile (-CN) Synthetic intermediate
3,5-Dichloro-2,4,6-trifluorobenzotrichloride C₇Cl₅F₃ 318.34 Trichloromethyl (-CCl₃) High thermal stability
3,5-Dichloro-2,4,6-trifluoropyridine C₅Cl₂F₃N 201.961 Pyridine ring Fluorinated heterocycle synthesis
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 310.68 Benzamide Insect growth regulator

Key Research Findings

Reactivity Trends : Chlorine and fluorine substituents on aromatic rings enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution, especially in nitrile and pyridine derivatives .

Thermal Stability : Trichloromethyl derivatives exhibit higher boiling points (e.g., 271.6°C for benzotrichloride) compared to nitriles or amides, attributed to increased molecular mass and halogen bonding .

Agrochemical Efficacy : Benzamide derivatives like diflubenzuron and fluazuron demonstrate that chloro/fluoro substitution patterns optimize bioactivity by balancing lipophilicity and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.